

# An In-Depth Technical Guide to *tert*-Butyl 4-methoxy-2-methylbenzoate

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## Compound of Interest

Compound Name: *tert*-Butyl 4-methoxy-2-methylbenzoate

Cat. No.: B13668900

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ***tert*-Butyl 4-methoxy-2-methylbenzoate**, a specialty chemical with significant potential in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.

## Section 1: Chemical Identity and Core Identifiers

While a specific CAS number for ***tert*-Butyl 4-methoxy-2-methylbenzoate** is not prominently listed in major chemical databases, it is unequivocally defined as the *tert*-butyl ester of 4-methoxy-2-methylbenzoic acid. For the purpose of synthesis, procurement, and regulatory documentation, it is crucial to reference the well-established precursor, 4-Methoxy-2-methylbenzoic acid.

Table 1: Core Identifiers of ***tert*-Butyl 4-methoxy-2-methylbenzoate** and its Precursor

Identifier	tert-Butyl 4-methoxy-2-methylbenzoate (Proposed)	4-Methoxy-2-methylbenzoic acid (Precursor)
IUPAC Name	tert-butyl 4-methoxy-2-methylbenzoate	4-methoxy-2-methylbenzoic acid[1]
Synonyms	4-methoxy-2-methylbenzoic acid tert-butyl ester	2-Methyl-p-anisic acid, 2-methyl-4-methoxybenzoic acid
CAS Number	Not assigned	6245-57-4[1][2]
Molecular Formula	C14H20O3	C9H10O3[2]
Molecular Weight	236.31 g/mol	166.17 g/mol [2]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)OC)C(=O)OC(C)(C)C</chem>	<chem>CC1=C(C=C(C=C1)OC)C(=O)O</chem>
InChIKey	MSVRGYOYISBGTH-UHFFFAOYSA-N	MSVRGYOYISBGTH-UHFFFAOYSA-N

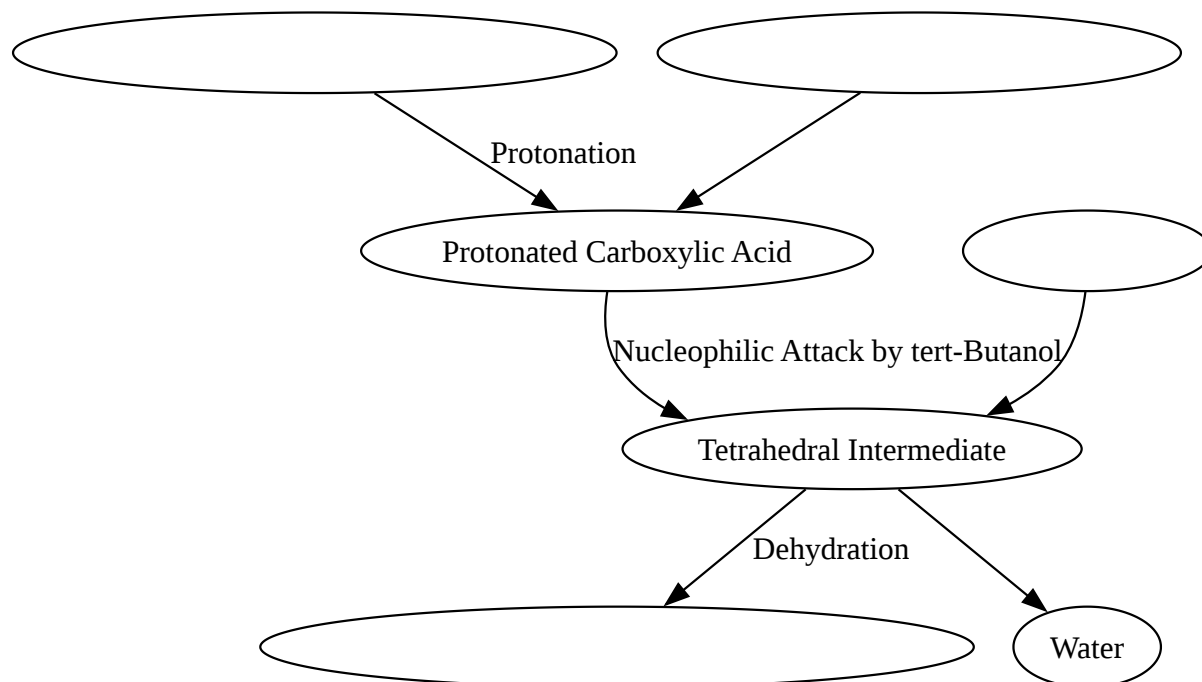
## Section 2: Synthesis and Mechanistic Insights

The primary and most logical route to **tert-Butyl 4-methoxy-2-methylbenzoate** is through the esterification of 4-methoxy-2-methylbenzoic acid. The choice of esterification method is critical and depends on the desired scale, purity requirements, and available laboratory equipment.

### A. Fischer-Speier Esterification: The Workhorse Method

This acid-catalyzed esterification is a robust and scalable method.

- Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by the hydroxyl group of tert-butanol, followed by dehydration, yields the ester.



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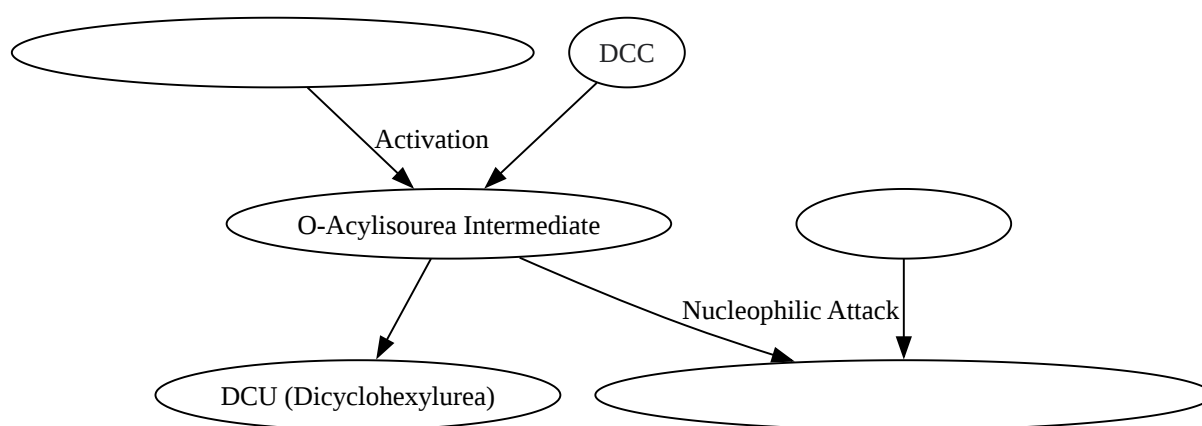
#### Experimental Protocol: Fischer-Speier Esterification

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-methylbenzoic acid (1.0 eq).
- **Solvent and Reagent Addition:** Add an excess of tert-butanol (which also acts as the solvent) and a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- **Extraction and Purification:** Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## B. Dicyclohexylcarbodiimide (DCC) Coupling: For High-Purity Applications

For smaller scale and high-purity requirements, DCC coupling offers a milder alternative to acid catalysis.

- Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by tert-butanol to form the ester and dicyclohexylurea (DCU) as a byproduct.



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### Experimental Protocol: DCC Coupling

- Reaction Setup: Dissolve 4-methoxy-2-methylbenzoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
- Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

- Work-up and Purification: Filter off the precipitated DCU. Wash the filtrate with dilute acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography.

## Section 3: Physicochemical Properties and Safety Considerations

The physicochemical properties of **tert-Butyl 4-methoxy-2-methylbenzoate** can be inferred from its structure and comparison to similar compounds.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value/Information	Justification
Appearance	Colorless to pale yellow liquid or low-melting solid	Based on similar benzoate esters.
Boiling Point	> 200 °C (at atmospheric pressure)	Higher than the precursor acid due to increased molecular weight and lack of hydrogen bonding.
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, acetone). Insoluble in water.	The bulky tert-butyl group and aromatic ring contribute to its nonpolar character.
Stability	Stable under normal conditions. Hydrolyzes under strong acidic or basic conditions.	Ester functionality is susceptible to hydrolysis.

### Safety and Handling:

While specific toxicity data for **tert-Butyl 4-methoxy-2-methylbenzoate** is not available, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on the safety information for related compounds like methyl 4-tert-butylbenzoate, the following should be considered<sup>[3]</sup>:

- Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
  - Work in a well-ventilated area or a fume hood.
  - Avoid inhalation of vapors and direct contact with skin and eyes.
  - In case of contact, flush the affected area with copious amounts of water.

## Section 4: Applications in Research and Development

The structural motifs within **tert-Butyl 4-methoxy-2-methylbenzoate** make it a valuable intermediate in several areas of chemical research:

- **Pharmaceutical Synthesis:** The substituted benzene ring is a common scaffold in many active pharmaceutical ingredients (APIs). The tert-butyl ester can serve as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions.<sup>[4]</sup>
- **Agrochemical Development:** Similar to its precursor, this compound can be a building block for novel herbicides and insecticides.<sup>[4]</sup>
- **Materials Science:** Benzoate esters are utilized in the synthesis of polymers and as plasticizers. The specific substitution pattern of this molecule could impart unique properties to new materials.

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## Sources

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